molecular formula C15H14FN3O5S B2765500 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034583-73-6

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2765500
CAS No.: 2034583-73-6
M. Wt: 367.35
InChI Key: AYMAVGJFLWHNPN-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a fluorine atom and a sulfonyl group linked to a pyrrolidine ring, which is further connected to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the pyrrolidine intermediate.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like Selectfluor.

    Benzoic Acid Formation: The final step involves the formation of the benzoic acid moiety, which can be achieved through carboxylation reactions or by using benzoic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluorine atom can enhance binding affinity through halogen bonding. The pyrazine moiety may contribute to the compound’s ability to intercalate with nucleic acids or participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-sulfonylbenzoic acid: Lacks the pyrrolidine and pyrazine moieties, making it less complex and potentially less biologically active.

    5-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: Similar structure but without the fluorine atom, which may affect its binding properties and reactivity.

    2-Fluoro-5-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid: Contains a pyridine ring instead of pyrazine, which can alter its electronic properties and biological activity.

Uniqueness

The presence of both the fluorine atom and the pyrazine moiety in 2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid makes it unique compared to similar compounds. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-fluoro-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMAVGJFLWHNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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